

# **P160 Peptide**: A Dual Identity in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The term "P160 peptide" in cancer research refers to two distinct entities, each with a unique mechanism of action and therapeutic potential. The first is a specific 12-amino-acid peptide (VPWMEPAYQRFL) that acts as a targeting agent for delivering therapies to cancer cells. The second refers to the p160 family of steroid receptor coactivators (SRCs), which are intracellular proteins that play a crucial role in cancer cell signaling and are themselves targets for therapeutic intervention. This guide will provide a comprehensive overview of both "P160" entities, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing their roles in cancer cells.

# Section 1: The P160 (VPWMEPAYQRFL) Targeting Peptide

The **P160 peptide**, with the sequence VPWMEPAYQRFL, is a promising tool for targeted cancer therapy. Identified through phage display technology, this peptide has demonstrated a high affinity for specific cancer cell types, enabling the selective delivery of therapeutic payloads.



#### **Mechanism of Action in Cancer Cells**

The primary mechanism of action of the **P160 peptide** is as a homing agent that recognizes and binds to Keratin 1 (KRT1) on the surface of cancer cells.[1][2][3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo into the cancer cell.[1][4] This targeted delivery approach aims to increase the concentration of therapeutic agents within tumor cells while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity. The **P160 peptide** has been shown to enhance the cellular uptake and anticancer activity of pro-apoptotic peptides like MccJ25 when conjugated.[2][3]

#### **Data Presentation**

The following table summarizes the binding and internalization characteristics of the **P160 peptide** in various cancer cell lines.

| Cell Line  | Cancer<br>Type    | Binding<br>Affinity (Kd) | IC50<br>(Binding<br>Inhibition) | Internalizati<br>on (% of<br>bound<br>peptide) | Reference |
|------------|-------------------|--------------------------|---------------------------------|------------------------------------------------|-----------|
| MDA-MB-435 | Breast<br>Cancer  | 0.86 μΜ                  | 0.6 μΜ                          | ~40%                                           | [3]       |
| MCF-7      | Breast<br>Cancer  | 1.1 μΜ                   | Not Reported                    | Not Reported                                   | [3]       |
| WAC 2      | Neuroblasto<br>ma | Not Reported             | Not Reported                    | ~50%                                           | [4]       |

## **Experimental Protocols Cell-Binding and Competition Assays**

To determine the binding affinity and specificity of the **P160 peptide**, radiolabeled peptide (e.g., with <sup>125</sup>I) is incubated with cancer cells. For competition assays, increasing concentrations of unlabeled **P160 peptide** are added to compete with the radiolabeled peptide for binding to the cell surface receptors.



- Cell Culture: Cancer cells (e.g., MDA-MB-435, WAC 2) are cultured in appropriate media until they reach a suitable confluency.
- Radiolabeling: The P160 peptide is radiolabeled with <sup>125</sup>I using standard methods such as the chloramine-T method.
- Binding Assay: Cells are incubated with a fixed concentration of <sup>125</sup>I-labeled **P160 peptide** in
  a binding buffer at 4°C for a specified time to allow for surface binding.
- Competition Assay: For determining IC50, cells are co-incubated with the radiolabeled peptide and varying concentrations of the unlabeled **P160 peptide**.
- Washing and Lysis: After incubation, cells are washed to remove unbound peptide, and then lysed to release the bound radioactivity.
- Quantification: The radioactivity in the cell lysate is measured using a gamma counter. The data is then analyzed to determine the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).[4]

#### **Internalization Assay**

This protocol quantifies the amount of **P160 peptide** that is internalized by cancer cells after binding to the cell surface.

- Binding Step: Cells are incubated with radiolabeled **P160 peptide** at 4°C to allow for surface binding but prevent internalization.
- Internalization Step: The temperature is then raised to 37°C for various time points to allow for endocytosis to occur.
- Acid Wash: To differentiate between surface-bound and internalized peptide, cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) which strips the surface-bound radiolabeled peptide.
- Lysis and Quantification: The cells are then lysed, and the radioactivity corresponding to the
  internalized peptide is measured. The percentage of internalization is calculated as the ratio
  of internalized radioactivity to the total cell-associated radioactivity (surface-bound +
  internalized).[4]



### **Mandatory Visualization**



Click to download full resolution via product page



Caption: **P160 peptide**-drug conjugate targeting and internalization.

# Section 2: The p160 Coactivator Family (SRC-1/2/3) as Therapeutic Targets

The p160 family of steroid receptor coactivators includes three key members: SRC-1 (NCOA1), SRC-2 (NCOA2), and SRC-3 (NCOA3/AIB1). These proteins are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is frequently linked to cancer development, progression, and therapy resistance.

#### **Mechanism of Action in Cancer Cells**

p160 coactivators function as master regulators of gene expression, promoting cancer cell proliferation, survival, and metastasis.[5] They are recruited by ligand-bound nuclear receptors (e.g., estrogen receptor, androgen receptor) to the promoter regions of target genes. Once there, they act as scaffolds to recruit other co-coactivators, such as histone acetyltransferases (HATs) like p300/CBP, which modify chromatin structure to facilitate transcription.[6] The p160 family is involved in signaling pathways driven by growth factors and cytokines, and they can be post-translationally modified by kinases such as MAPK and Akt, which modulates their activity.[7] Inhibition of p160 coactivators can disrupt these oncogenic signaling networks, leading to decreased cancer cell growth and survival. While specific peptide inhibitors are still under extensive research, small molecule inhibitors and RNAi have demonstrated the therapeutic potential of targeting this family. For instance, the synthetic peptide Prep1(54-72) has been shown to disrupt the interaction between Prep1 and p160.[8]

#### **Data Presentation**

The following table summarizes the effects of inhibiting p160 coactivator function in cancer cells, primarily using small molecule inhibitors as a proxy for the potential effects of peptidebased inhibitors.



| Inhibitor        | Target                  | Cancer<br>Type                            | Effect on<br>Cancer<br>Cells                              | Concentrati<br>on/Dose          | Reference |
|------------------|-------------------------|-------------------------------------------|-----------------------------------------------------------|---------------------------------|-----------|
| SI-2             | SRC-3                   | Breast<br>Cancer                          | Reduces cell<br>viability,<br>blocks cancer<br>stem cells | Not specified                   | [9]       |
| SI-10, SI-12     | SRCs                    | Breast<br>Cancer                          | Inhibit viability, migration, and invasion                | 5-50 nM (in<br>vitro)           | [7]       |
| Bufalin          | SRC-1, SRC-             | Breast<br>Cancer                          | Promotes SRC-3 degradation, blocks cell growth            | Nanomolar<br>concentration<br>s | [10][11]  |
| Gambogic<br>Acid | SRC-3                   | B-cell NHL                                | Induces cell<br>cycle arrest<br>and<br>apoptosis          | Not specified                   | [12]      |
| miR-137          | SRC-1, SRC-<br>2, SRC-3 | Breast,<br>Prostate,<br>Uveal<br>Melanoma | Depletes SRC protein levels, inhibits proliferation       | Not<br>applicable               | [5]       |

## **Experimental Protocols**Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions, such as the interaction between p160 coactivators and nuclear receptors or other transcription factors.

• Cell Lysis: Cancer cells are lysed in a non-denaturing buffer to preserve protein complexes.



- Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., SRC-3).
- Immunoprecipitation: Protein A/G beads are added to the lysate to bind to the antibodyprotein complex, pulling it out of solution.
- Washing: The beads are washed to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., estrogen receptor).

#### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to investigate the interaction of proteins with specific DNA sequences in the cell. This is crucial for understanding how p160 coactivators regulate gene expression.

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to the protein of interest (e.g., SRC-3) is used to immunoprecipitate the protein-DNA complexes.
- Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
- DNA Analysis: The purified DNA is analyzed by PCR, qPCR, or sequencing to identify the specific genomic regions that were bound by the protein of interest.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Inhibition of p160 coactivator function in cancer.

#### Conclusion

The dual identity of "**P160 peptide**" in cancer research highlights two innovative and promising avenues for therapeutic development. The VPWMEPAYQRFL **P160 peptide** serves as a highly specific targeting moiety, offering the potential for enhanced efficacy and reduced toxicity of



conjugated cancer therapies. On the other hand, the p160 coactivator family represents a critical node in oncogenic signaling, and the development of inhibitors, including peptide-based approaches, holds the promise of disrupting multiple cancer-promoting pathways simultaneously. Further research into both of these "P160" entities is warranted to fully realize their therapeutic potential in the fight against cancer.

#### References

- 1. Keratin 1 as a Cell-surface Receptor in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Breast Cancer Targeting Peptide Binds Keratin 1: A New Molecular Marker for Targeted Drug Delivery to Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-137 Targets p160 Steroid Receptor Coactivators SRC1, SRC2, and SRC3 and Inhibits Cell Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A peptide antagonist of Prep1-p160 interaction improves ceramide-induced insulin resistance in skeletal muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P160 Peptide: A Dual Identity in Cancer Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15586047#p160-peptide-mechanism-of-action-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com